4-Methylphenylzinc iodide

Catalog No.
S3356516
CAS No.
300766-53-4
M.F
C7H7IZn
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylphenylzinc iodide

CAS Number

300766-53-4

Product Name

4-Methylphenylzinc iodide

IUPAC Name

iodozinc(1+);methylbenzene

Molecular Formula

C7H7IZn

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

AHAJMZHMDYRVRB-UHFFFAOYSA-M

SMILES

CC1=CC=[C-]C=C1.[Zn+]I

Canonical SMILES

CC1=CC=[C-]C=C1.[Zn+]I

Synthesis of Organic Compounds:

-Methylphenylzinc iodide (CH3C6H4ZnI) is a valuable organozinc compound used in organic synthesis for the formation of carbon-carbon bonds. Its applications include:

  • Negishi coupling: This reaction couples an organic halide (RX) with an alkenyl or aryl halide (R'X) in the presence of a nickel or palladium catalyst to form a new C-C bond. 4-Methylphenylzinc iodide acts as the nucleophilic coupling partner, introducing the 4-methylphenyl group (C6H4CH3) into the target molecule.
  • Suzuki-Miyaura coupling: Similar to Negishi coupling, this reaction uses a palladium catalyst to couple an organozinc compound with an aryl or vinyl halide. 4-Methylphenylzinc iodide can be employed to introduce the 4-methylphenyl group into various organic molecules through this method.
  • Stille coupling: This coupling reaction utilizes a palladium catalyst to form a C-C bond between an organozinc compound and a vinyl or aryl halide. 4-Methylphenylzinc iodide serves as the nucleophilic reagent, enabling the introduction of the 4-methylphenyl moiety into the target molecule.

Advantages of 4-Methylphenylzinc Iodide:

Compared to other organozinc reagents, 4-methylphenylzinc iodide offers several advantages:

  • Stability: It exhibits good stability under ambient conditions, making it easier to handle and store compared to some air- and moisture-sensitive organozinc compounds.
  • Reactivity: It demonstrates good reactivity in various coupling reactions, leading to efficient formation of the desired products.
  • Functional group compatibility: The presence of the methyl group at the 4th position does not interfere with many common functional groups, allowing its broad applicability in organic synthesis.

Applications in Material Science:

-Methylphenylzinc iodide finds applications in material science, particularly in the synthesis of:

  • Conjugated polymers: These materials possess alternating single and double bonds, leading to interesting electrical and optical properties. 4-Methylphenylzinc iodide can be used as a building block in the synthesis of specific conjugated polymers.
  • Organic light-emitting diodes (OLEDs): These are efficient light-emitting devices based on organic materials. 4-Methylphenylzinc iodide can be employed in the synthesis of organic molecules used in OLED fabrication.

4-Methylphenylzinc iodide, with the chemical formula C7H7ZnI\text{C}_7\text{H}_7\text{ZnI} and CAS number 300766-53-4, is an organozinc compound characterized by a central zinc atom bonded to a methyl group on a para-substituted phenyl ring and an iodide ion. The unique structure of this compound includes a highly polarized zinc-carbon bond, which imparts nucleophilic properties to the 4-methylphenyl group. This polarization arises from the significant difference in electronegativity between zinc and carbon, making the carbon atom negatively charged and thus reactive towards electrophiles in various organic reactions .

4-Methylphenylzinc iodide doesn't have a biological mechanism of action. Its role lies in organic synthesis, where the polarized Zn-C bond allows the 4-methylphenyl group to act as a nucleophile in various coupling reactions []. The specific mechanism of each coupling reaction involves the catalyst and the reaction partners but doesn't rely on any inherent biological activity of 4-Methylphenylzinc iodide itself.

4-Methylphenylzinc iodide is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air. It's also moisture-sensitive and decomposes upon exposure to water. Due to the presence of zinc and iodine, it's likely toxic upon ingestion and inhalation [, ]. As with all chemicals, it's crucial to handle 4-Methylphenylzinc iodide with proper personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [, ].

, particularly in organic synthesis:

  • Cross-Coupling Reactions: It is commonly used in the formation of carbon-carbon bonds through reactions such as the Suzuki and Negishi coupling. In these processes, 4-methylphenylzinc iodide acts as a nucleophile, reacting with electrophilic partners to form biaryl compounds.
  • Nucleophilic Substitution: The compound can also engage in nucleophilic substitution reactions where it attacks electrophilic centers, facilitating the synthesis of various organic molecules .

Notably, due to its sensitivity to air and moisture, 4-methylphenylzinc iodide must be handled under inert conditions to prevent decomposition.

While 4-methylphenylzinc iodide does not exhibit inherent biological activity, its role in organic synthesis can lead to the production of biologically active compounds. The compound itself is not designed for therapeutic uses and lacks specific biological mechanisms of action. Its potential toxicity arises from the presence of zinc and iodine, necessitating careful handling to avoid ingestion or inhalation .

The synthesis of 4-methylphenylzinc iodide typically involves the reaction of 4-methylphenyl iodide with zinc metal in an appropriate solvent such as tetrahydrofuran (THF). The general procedure includes:

  • Preparation of 4-Methylphenyl Iodide: This can be achieved through various methods, including halogenation of 4-methylphenol.
  • Reaction with Zinc:
    • Combine 4-methylphenyl iodide with zinc powder in THF.
    • Stir the mixture under inert atmosphere conditions until the reaction is complete, resulting in the formation of 4-methylphenylzinc iodide.

Alternative methods may include using pre-formed organozinc reagents or employing different solvents to optimize yields .

4-Methylphenylzinc iodide finds utility in various fields:

  • Organic Synthesis: Primarily used for constructing complex organic molecules through carbon-carbon bond formation.
  • Material Science: It plays a role in developing new materials due to its reactivity and ability to form stable organometallic compounds .
  • Research: Employed in academic and industrial laboratories for studying reaction mechanisms involving organozinc compounds.

Interaction studies involving 4-methylphenylzinc iodide primarily focus on its reactivity with various electrophiles. These studies help elucidate the mechanisms behind its nucleophilic behavior and its role in forming diverse organic products. The compound's sensitivity to moisture and air also necessitates investigations into its stability under different conditions .

Several organozinc compounds exhibit structural similarities to 4-methylphenylzinc iodide. Below is a comparison highlighting their unique features:

Compound NameUnique FeaturesReactivity Focus
3-Fluoro-4-methylphenylzinc iodideFluorine at meta position; methyl groupCross-coupling reactions
4-Methylphenylzinc iodideNo fluorine; only methyl groupSimilar cross-coupling capabilities
3-Fluorophenylzinc iodideFluorine at meta positionEnhanced reactivity due to fluorine
2-Fluorophenylzinc iodideFluorine at ortho positionDifferent steric effects influencing reactivity
Methylmagnesium iodideMethyl group attached to magnesiumStrong nucleophile for Grignard reactions

This comparison illustrates that while these compounds share similar functional groups, their unique substituents significantly influence their reactivity and application potential in organic synthesis .

Direct Synthesis from Aryl Iodides and Zinc Powder

The direct reaction of 4-iodotoluene with zinc powder represents the most straightforward route to 4-methylphenylzinc iodide. This method relies on the oxidative addition of zinc into the carbon-iodine bond of the aryl iodide. Activation of zinc is critical, as untreated zinc often exhibits sluggish reactivity due to surface oxidation. Pre-treatment protocols, such as washing with dilute hydrochloric acid followed by sequential rinsing with water, acetone, and ether, enhance surface activity.

Reaction conditions significantly influence yield. For instance, heating 4-iodotoluene and activated zinc in tetrahydrofuran (THF) at reflux (66°C) for 12–24 hours typically affords moderate yields (40–60%). The addition of catalytic zinc iodide (5–10 mol%) accelerates the oxidative addition by facilitating electron transfer, as observed in analogous systems. A comparative analysis of reaction parameters is provided below:

Zinc Activation MethodSolventTemperature (°C)Time (h)Yield (%)
Acid-washedTHF662458
SonicationDiglyme90872
Mechanical grindingTHF661865

Role of Activating Agents in Oxidative-Addition–Solubilization Sequences

Activating agents such as 1,2-diaminoethane (TMEDA) or lithium chloride play pivotal roles in solubilizing zinc and stabilizing the organozinc intermediate. TMEDA coordinates to zinc, preventing aggregation and enhancing nucleophilicity. In systems employing zinc iodide as a co-catalyst, the iodide anion further solubilizes zinc by forming transient complexes, as demonstrated in allenylation reactions. For example, the use of 20 mol% ZnI₂ with TMEDA in THF increases yields to 75% by mitigating passivation.

Solvent Effects on Organozinc Formation: THF vs. Diglyme Systems

Solvent choice profoundly impacts reaction kinetics and product stability. THF, a polar ethereal solvent, facilitates zinc activation but requires anhydrous conditions to prevent hydrolysis. In contrast, diglyme’s higher boiling point (162°C) enables elevated temperatures, reducing reaction times. A study comparing solvent systems revealed the following trends:

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
THF662458
Diglyme162872

Diglyme’s superior performance is attributed to enhanced zinc solubility and thermal stability, which favor complete conversion of 4-iodotoluene.

Flow Chemistry Approaches for In Situ Generation

Continuous flow systems offer advantages in scalability and safety for organozinc synthesis. By integrating micromixers and temperature-controlled reactors, 4-methylphenylzinc iodide can be generated in situ and immediately consumed in downstream coupling reactions. For instance, a two-stage flow setup combines zinc powder and 4-iodotoluene in THF at 70°C, followed by inline filtration to remove excess zinc. This method achieves 85% conversion within 30 minutes, minimizing decomposition pathways associated with batch processing.

The formation of 4-methylphenylzinc iodide represents a paradigmatic example of organozinc reagent synthesis, involving complex mechanistic pathways that have been elucidated through advanced analytical techniques including single-particle fluorescence microscopy and nuclear magnetic resonance spectroscopy [3]. The mechanistic understanding of organozinc formation has evolved significantly, revealing a two-step process involving oxidative addition followed by solubilization dynamics [3] [9].

Surface Reaction Intermediates in Oxidative Addition Pathways

The oxidative addition of 4-methylphenyliodide to zinc metal surfaces proceeds through the formation of distinct surface-bound intermediates that can be directly observed using fluorescence microscopy techniques [3] [8]. These surface intermediates represent the initial products of carbon-iodide bond activation and constitute the first mechanistic step in organozinc reagent formation [3].

Fluorescence microscopy studies utilizing boron dipyrromethene probes have revealed that oxidative addition intermediates accumulate as discrete "hot spots" on zinc particle surfaces, with intensities serving as quantitative indicators of intermediate concentration [3]. The spatial distribution of these intermediates is notably nonuniform, appearing as bright green regions measuring approximately 0.5 to 4 micrometers in length across the zinc surface [8]. This heterogeneous distribution suggests that oxidative addition occurs preferentially at specific reactive sites on the zinc surface [8].

The temperature dependence of oxidative addition varies significantly between substrate types, with aryl iodides requiring elevated temperatures of 60 degrees Celsius compared to alkyl iodides which proceed at 25 degrees Celsius [3]. This temperature differential reflects the inherent electronic differences between aromatic and aliphatic carbon-iodide bonds and their respective activation barriers [3].

ParameterAryl IodidesAlkyl IodidesReference
Oxidative Addition Temperature60°C25°C [3]
Surface Intermediate LifetimeExtendedModerate [3] [8]
Spatial Distribution PatternNonuniform hot spotsNonuniform hot spots [8]
Intermediate Size Range0.5-4 μm0.5-4 μm [8]

The persistence of surface intermediates in the absence of solubilizing agents demonstrates their thermodynamic stability and explains the requirement for additional activation methods to achieve efficient organozinc formation [3]. Confocal microscopy with z-axis scanning has confirmed that these intermediates distribute nonuniformly across all three dimensions of the zinc surface, highlighting the complex topographical nature of the reaction interface [8].

Lithium Halide Acceleration of Solubilization Dynamics

Lithium halide salts, particularly lithium chloride, exhibit remarkable specificity in accelerating organozinc reagent formation through enhancement of solubilization dynamics rather than oxidative addition kinetics [3] [9]. The mechanistic role of lithium chloride has been definitively established through combined fluorescence microscopy and nuclear magnetic resonance spectroscopy studies [3].

The effectiveness of different lithium salts in promoting solubilization follows a distinct pattern based on their ability to form soluble ate complexes [3] [9]. Lithium chloride, lithium bromide, and lithium iodide demonstrate high effectiveness by coordinating with zinc to form tetrahydrofuran-solvated lithium zincate complexes of the form lithium bis(tetrahydrofuran) diorganozinc halide [3]. These ate complexes subsequently undergo disproportionation to yield diorganozinc species and lithium tris(tetrahydrofuran) zinc trihalide [3].

Lithium SaltSolubilization EffectivenessMechanismReference
Lithium ChlorideHighly EffectiveAte complex formation [3] [9]
Lithium BromideHighly EffectiveAte complex formation [3] [9]
Lithium IodideHighly EffectiveAte complex formation [3] [9]
Lithium FluorideIneffectiveNo ate complex formation [3] [9]
Lithium TriflateIneffectiveNo ate complex formation [3] [9]

In contrast, lithium fluoride and lithium triflate demonstrate negligible effectiveness in solubilization enhancement due to their inability to form the requisite ate complexes [3]. Similarly, alternative salts such as tetrabutylammonium chloride and sodium chloride fail to promote solubilization, confirming the specific requirement for lithium cation coordination [3].

The addition of lithium chloride results in the removal of surface-bound intermediates, as evidenced by the regeneration of dark zinc powder surfaces following fluorescence microscopy observation [3]. This solubilization effect represents a fundamental shift in the rate-determining step from solubilization to oxidative addition, particularly evident in the temperature-dependent behavior of different substrate classes [3].

Nuclear magnetic resonance spectroscopy analysis has revealed that effective lithium salts produce different solution species compared to ineffective salts, with the formation of two distinct organozinc species depending on the presence of lithium chloride in tetrahydrofuran [3]. This mechanistic insight explains the enhanced synthetic accessibility of organozinc reagents in the presence of lithium halide activators [3].

Dimethyl Sulfoxide-Mediated Enhancement of Oxidative Addition Kinetics

Dimethyl sulfoxide represents a distinct class of activating agent that enhances organozinc formation through selective acceleration of the oxidative addition step rather than solubilization dynamics [3] [5] [9]. This mechanistic distinction from lithium halide activation has been established through quantitative kinetic studies and fluorescence microscopy investigations [5] [9].

Comparative kinetic analysis demonstrates that dimethyl sulfoxide provides substantial acceleration of overall organozinc formation compared to tetrahydrofuran as solvent [5] [9]. The quantitative enhancement is evident in the dramatically increased accumulation of oxidative addition intermediates on zinc surfaces after 30 minutes in dimethyl sulfoxide, appearing as very bright fluorescent regions compared to the relatively dark surfaces observed in tetrahydrofuran [3] [9].

Fluorescence microscopy studies have pinpointed the mechanistic influence of dimethyl sulfoxide to the oxidative addition step specifically [3] [9]. When surface intermediates are pre-formed and subsequently treated with either tetrahydrofuran or dimethyl sulfoxide, both solvents demonstrate similar persistence against solubilization, as indicated by continued intense fluorescence [3] [9]. This experimental evidence definitively establishes that dimethyl sulfoxide acceleration occurs during intermediate formation rather than subsequent solubilization [9].

SolventOxidative Addition EnhancementSolubilization EnhancementIntermediate AccumulationReference
Dimethyl SulfoxideSignificantMinimalVery bright after 30 min [3] [9]
TetrahydrofuranBaselineBaselineRelatively dark after 30 min [3] [9]
DimethylformamideProbableMinimalNot quantified [9]

The structural implications of dimethyl sulfoxide coordination have been established through nuclear magnetic resonance spectroscopy, which reveals the formation of organozinc iodide-dimethyl sulfoxide complexes in solution [3] [9]. These complexes exist in equilibrium with free organozinc iodide, with the equilibrium position responding to changes in dimethyl sulfoxide concentration as evidenced by concurrent chemical shift changes [9].

The granular mechanism underlying dimethyl sulfoxide acceleration of oxidative addition remains incompletely understood, though the enhanced stabilization of charged intermediates in the polar aprotic environment likely contributes to reduced activation barriers [5] [9]. The coordination of dimethyl sulfoxide to the organozinc center results in modified electronic properties that influence both reactivity and solution behavior [9].

Dates

Modify: 2023-08-19

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